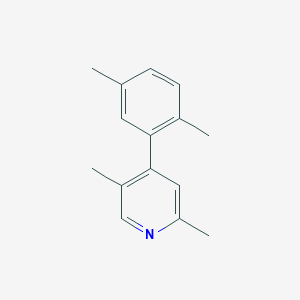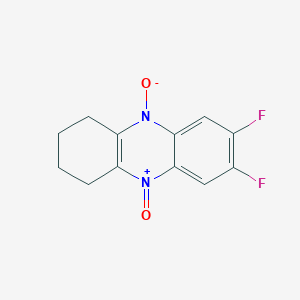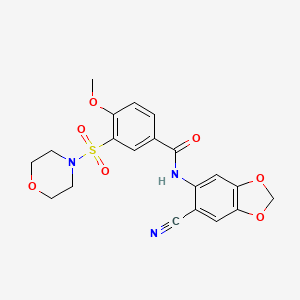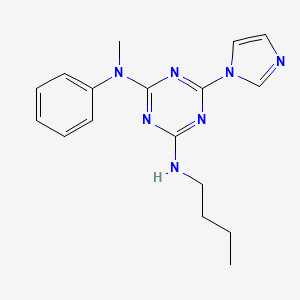
4-(2,5-Dimethylphenyl)-2,5-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethylphenyl)-2,5-dimethylpyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with two methyl groups at the 2 and 5 positions, and a phenyl ring substituted with two methyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylphenyl)-2,5-dimethylpyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions are tailored to ensure efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylphenyl)-2,5-dimethylpyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully saturated compounds.
Scientific Research Applications
4-(2,5-Dimethylphenyl)-2,5-dimethylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2,5-Dimethylphenyl)-2,5-dimethylpyridine exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Formylpyridine 4-(2,6-dimethylphenyl)thiosemicarbazone
- 2-Formylpyridine 4-(3,4-dimethylphenyl)thiosemicarbazone
- 2-Formylpyridine 4-(2,4-dimethylphenyl)thiosemicarbazone
Uniqueness
4-(2,5-Dimethylphenyl)-2,5-dimethylpyridine is unique due to its specific substitution pattern on both the pyridine and phenyl rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-(2,5-dimethylphenyl)-2,5-dimethylpyridine |
InChI |
InChI=1S/C15H17N/c1-10-5-6-11(2)14(7-10)15-8-13(4)16-9-12(15)3/h5-9H,1-4H3 |
InChI Key |
RJUGNLWZSSUUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=NC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-Dimethoxyphenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoic acid](/img/structure/B11494137.png)
![ethyl 3-acetyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carboxylate](/img/structure/B11494142.png)
![4-Chlorobenzyl {3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}carbamate](/img/structure/B11494149.png)
![Acetamide, 2-(4-fluorophenoxy)-N-[1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-yl]-](/img/structure/B11494163.png)
![2-(4-Bromophenyl)-3-(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one](/img/structure/B11494164.png)

![N-1-adamantyl-1-[(2,5-dimethoxyphenyl)sulfonyl]prolinamide](/img/structure/B11494184.png)
![2-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide](/img/structure/B11494186.png)
![6-(4-methoxybenzyl)-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11494200.png)
![N-{[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}-N-(4-piperidylmethyl)amine](/img/structure/B11494205.png)

![N-[4-(acetylamino)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B11494216.png)
![3-Amino-N~2~-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11494217.png)
